Clocortolone pivalate is a synthetic glucocorticoid, classified as a mid-potency topical corticosteroid. [, , , ] It is primarily recognized for its anti-inflammatory properties. [, , , , , , , , ] In scientific research, Clocortolone pivalate serves as a model compound for studying the structure-activity relationships of corticosteroids, particularly focusing on enhancing potency while minimizing side effects. [, ]
Clocortolone pivalate is synthesized from clocortolone through specific modifications that enhance its therapeutic efficacy and safety profile. It belongs to the class of corticosteroids, which are steroid hormones produced in the adrenal cortex or synthesized for pharmaceutical use. Its chemical structure includes a unique combination of halogens that contributes to its pharmacological properties .
The synthesis of clocortolone pivalate involves several critical steps:
Clocortolone pivalate has the following molecular formula: . Its structure features:
The InChI representation of clocortolone pivalate is as follows:
Clocortolone pivalate can undergo various chemical reactions typical for steroid compounds:
Common reagents used include cyclohexane for solvent purposes, ethyl acetate for extraction processes, and methanol for reduction reactions .
Clocortolone pivalate primarily exerts its effects by binding to glucocorticoid receptors in target cells. This interaction leads to:
The pharmacokinetics of clocortolone pivalate indicate that its absorption can be influenced by factors like vehicle formulation and occlusive dressings.
Clocortolone pivalate appears as a white to off-white crystalline powder. It is stable under normal conditions but should be stored away from light to prevent degradation.
The compound exhibits moderate lipophilicity due to its steroid structure with halogen substitutions. It has a melting point that typically ranges around 150°C but may vary based on purity.
Clocortolone pivalate's solubility profile allows it to be effectively formulated into creams for topical application. Its stability in various solvents makes it suitable for pharmaceutical preparations .
Clocortolone pivalate is primarily used in dermatology for treating inflammatory skin conditions such as:
Clinical studies have demonstrated its efficacy in providing rapid relief from symptoms associated with these conditions while maintaining a favorable safety profile . The unique structure allows it to deliver potent anti-inflammatory effects with reduced risk of systemic side effects compared to other corticosteroids.
The development of synthetic corticosteroids in the mid-20th century revolutionized dermatology, enabling targeted anti-inflammatory therapy with reduced systemic effects. Clocortolone pivalate emerged from strategic molecular engineering aimed at optimizing topical efficacy. Synthesized in 1973 by Kaspar and Philippson (assignees to Schering AG) through the reaction of 6α-fluoro-16α-methyl-21-hydroxy-1,4,9(11)-pregnatriene-3,20-dione with tert-butyl hypochlorite [3] [9], it received FDA approval in 1977 under the brand name Cloderm® [3] [6]. This innovation occurred during a period of intense exploration of halogenated steroids, where researchers systematically modified cortisol’s core structure to enhance receptor binding and skin penetration. Key structural innovations included:
Commercialization passed through multiple entities (Germapharm, Coria Laboratories, Valeant Pharmaceuticals) before Promius Pharma LLC secured U.S. rights in 2011 [3] [7]. The compound’s design specifically addressed limitations of earlier corticosteroids by balancing potency with a lower risk profile, leveraging halogen placement to avoid typical adverse effects associated with halogenated molecules [1] [3].
Clocortolone pivalate 0.1% cream serves as a versatile anti-inflammatory agent for steroid-responsive dermatoses. Its therapeutic value stems from both pharmacological properties and vehicle design:
Mechanistic actions: After penetrating the stratum corneum, clocortolone binds intracellular glucocorticoid receptors, forming complexes that modulate gene transcription. This suppresses pro-inflammatory cytokines (e.g., interleukins, TNF-α) and inhibits phospholipase A2, reducing arachidonic acid metabolites like prostaglandins and leukotrienes [4] [6] [8]. The structural lipophilicity enables high epidermal retention, prolonging local activity without significant systemic absorption [1] [3].
Vehicle engineering: The cream base incorporates barrier-supportive excipients—white petrolatum (occlusive), mineral oil (humectant), and stearyl alcohol (emollient)—which repair permeability dysfunction in conditions like eczema. Critically, it excludes common irritants (lanolin, fragrances, propylene glycol), making it suitable for sensitive skin [1] [3] [9].
Clinical applications: Demonstrated efficacy spans eczematous dermatoses (atopic dermatitis, contact dermatitis), psoriasis vulgaris, and seborrheic dermatitis [1] [3] [6]. In randomized trials, 75% of pediatric patients (ages 3–14) achieved significant improvement, supporting its FDA-approved use without age restrictions [1] [3]. For inflammatory scalp conditions, it reduces pruritus and scaling through targeted scalp application [4] [6].
Table 1: Key Dermatological Indications Supported by Clinical Evidence
Condition | Study Design | Efficacy Outcome | Reference |
---|---|---|---|
Atopic Dermatitis | Double-blind, vehicle-controlled (n=209) | 75% patients showed significant improvement vs. placebo | [1] [3] |
Psoriasis Vulgaris | Phase III trials | Reduced scaling and erythema in majority of subjects | [3] [9] |
Seborrheic Dermatitis | Open-label studies | Resolution of inflammation and flaking within 2 weeks | [1] [6] |
Topical corticosteroids are classified by potency using vasoconstrictor assays, which measure skin-blanching effects correlating with clinical efficacy. The U.S. system ranks drugs from Class 1 (super-potent) to Class 7 (least potent). Clocortolone pivalate 0.1% cream is consistently designated a mid-potency Class 4 corticosteroid [1] [2] [9]. This positioning reflects:
Table 2: Structural and Functional Comparison of Selected Mid-Potency Corticosteroids
Compound | Potency Class | Key Structural Features | Relative Lipophilicity |
---|---|---|---|
Clocortolone pivalate 0.1% | 4 | C-9 Cl, C-6 F, C-21 pivalate ester | Highest |
Mometasone furoate 0.1% | 4 | C-9 F, C-16α CH₃, C-21 furoate ester | Moderate |
Triamcinolone acetonide 0.1% | 5 | C-9 F, C-16/17 acetonide | Low |
Interactive Comparison Note: Slide to compare molecular attributes
Comprehensive Compound Nomenclature
Table 3: Chemical and Regulatory Identifiers for Clocortolone Pivalate
Identifier Type | Designation |
---|---|
Systematic IUPAC Name | [2-(9-Chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxo-ethyl] 2,2-dimethylpropanoate |
CAS Registry Number | 34097-16-0 |
Molecular Formula | C₂₇H₃₆ClFO₅ |
Trade Names | Cloderm® |
ATC Code | D07AB21 |
Development Code | SH 863 |
Generic Synonyms | Clocortolone trimethylacetate; Clocortolone pivalate |
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 86687-37-8
CAS No.: 51999-19-0
CAS No.: 67584-42-3